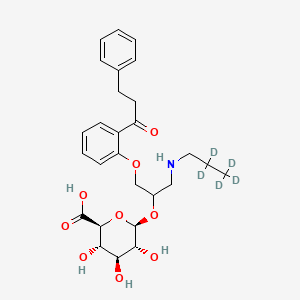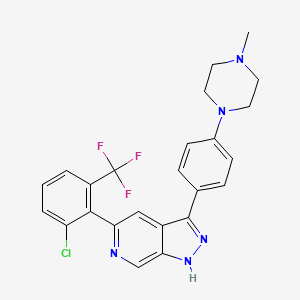
Mat2A-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mat2A-IN-1 is a compound that inhibits the enzyme methionine adenosyltransferase 2A (MAT2A). MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), a critical methyl donor involved in various biological methylation reactions. The inhibition of MAT2A has significant implications in cancer research, particularly in cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-1 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include methionine analogs and adenosine derivatives .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Mat2A-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
Mat2A-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study methylation reactions and enzyme kinetics.
Biology: Employed in cellular studies to investigate the role of MAT2A in metabolic pathways.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control.
Mecanismo De Acción
Mat2A-IN-1 exerts its effects by inhibiting the activity of MAT2A, thereby reducing the levels of S-adenosylmethionine (SAM). This inhibition disrupts methylation reactions essential for DNA, RNA, and protein modifications. The molecular targets include various methyltransferases that rely on SAM as a methyl donor. The pathways involved include the methionine salvage pathway and one-carbon metabolism .
Comparación Con Compuestos Similares
Similar Compounds
AG-270: Another MAT2A inhibitor with similar applications in cancer research.
IDE397: A compound that also targets MAT2A and has shown promise in preclinical studies.
Uniqueness
Mat2A-IN-1 is unique due to its high selectivity for MAT2A and its ability to penetrate the blood-brain barrier. This makes it particularly valuable in studying the role of MAT2A in neurological disorders and brain cancers .
Conclusion
This compound is a versatile compound with significant implications in scientific research and potential therapeutic applications. Its ability to inhibit MAT2A and disrupt critical methylation reactions makes it a valuable tool in the study of various biological processes and diseases.
Propiedades
Fórmula molecular |
C29H28F2N6O4 |
|---|---|
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
8-[4-(difluoromethoxy)phenyl]-2-ethoxy-6-[2-(2-morpholin-4-ylethyl)indazol-5-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H28F2N6O4/c1-2-40-29-32-17-20-16-24(27(38)37(26(20)33-29)22-4-6-23(7-5-22)41-28(30)31)19-3-8-25-21(15-19)18-36(34-25)10-9-35-11-13-39-14-12-35/h3-8,15-18,28H,2,9-14H2,1H3 |
Clave InChI |
JDGDQZFQCHISCT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C2C=C(C(=O)N(C2=N1)C3=CC=C(C=C3)OC(F)F)C4=CC5=CN(N=C5C=C4)CCN6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)







